molecular formula C9H6N2O B1506186 Quinazoline-4-carbaldehyde CAS No. 933747-26-3

Quinazoline-4-carbaldehyde

Cat. No. B1506186
CAS RN: 933747-26-3
M. Wt: 158.16 g/mol
InChI Key: MYLYYMIQPIWMFD-UHFFFAOYSA-N
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Description

Quinazoline-4-carbaldehyde, also known as Cinchoninaldehyde, is a heterocyclic compound . It has been used in the synthesis of lepidylamines . The molecular formula of Quinazoline-4-carbaldehyde is C9H6N2O .


Synthesis Analysis

Quinazoline derivatives have been synthesized using various methods. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity . The progress achieved in the synthesis of quinazolines under transition metal-catalyzed conditions are summarized and reports from 2010 to date are covered .


Molecular Structure Analysis

Quinazolines are a class of nitrogen-containing heterocyclic compounds . They comprise a family of nitrogen-based bicyclic heteroarenes that are considered attractive targets by medicinal chemists . The structure–activity relationship study explained that the highest activity was obtained by the compound with diethyl substitution, while aromatic and alicyclic amine substitution decreased analgesic activity .


Chemical Reactions Analysis

Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity . The last few decades have witnessed a tremendous outburst of transition-metal-catalyzed reactions for the construction of quinazoline scaffolds .


Physical And Chemical Properties Analysis

Quinazoline-4-carbaldehyde has a molecular weight of 158.16 . The physical and chemical properties of quinazoline derivatives have been studied .

Scientific Research Applications

Metal-Catalyzed Cross-Coupling Reactions

Quinazoline derivatives are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions . They can also form carbon-heteroatom bonds via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .

Photosensitization of TiO2 Microspheres

Quinazoline derivatives can be used as photosensitizers for TiO2 microspheres, enhancing their performance in the visible-light region . This application is particularly useful for the photodegradation of organic pollutants in wastewater treatment .

Synthesis of Novel Polysubstituted Derivatives

Halogenated quinazolin-4-ones and their quinazolines can be used to generate novel polysubstituted derivatives . These derivatives have potential applications in pharmaceuticals and materials .

Biomedical Applications

Quinazoline derivatives have been associated with a wide range of biological and pharmacological activities, including anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties .

5. Ghrelin Receptor and Vasopressin V1b Receptor Antagonists Certain substituted quinazolin-4(3H)-ones have been found to be ghrelin receptor and vasopressin V1b receptor antagonists .

Tyrosine Kinase Inhibitors

Some 4-anilinoquinazoline derivatives, such as Lapatinib, are oral dual tyrosine kinase inhibitors that target both EGFR and HER2 to inhibit the proliferation of breast cancer cells .

Aurora A Inhibitors

The 6-alkynylated 4-aminoquinazolines serve as selective inhibitors of Aurora A .

ErbB2 Angiogenesis Inhibitors

The 4-anilinoquinazoline derivative CP-724,714 is a selective ErbB2 angiogenesis inhibitor under investigation for the treatment of breast, ovarian, and other types of cancer .

Future Directions

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

properties

IUPAC Name

quinazoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-5-9-7-3-1-2-4-8(7)10-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLYYMIQPIWMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717077
Record name Quinazoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinazoline-4-carbaldehyde

CAS RN

933747-26-3
Record name Quinazoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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